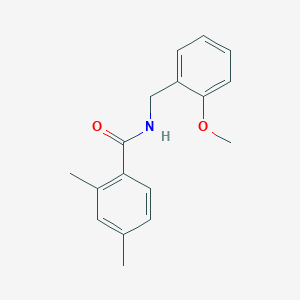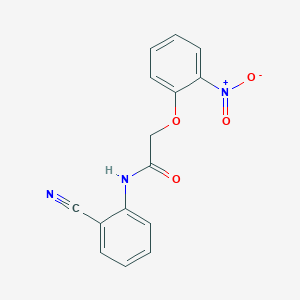
N-(2-methoxybenzyl)-2,4-dimethylbenzamide
Descripción general
Descripción
N-(2-methoxybenzyl)-2,4-dimethylbenzamide, also known as O-Desmethylvenlafaxine or ODV, is a metabolite of Venlafaxine, a commonly prescribed antidepressant medication. ODV is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and has been found to have potential applications in scientific research.
Mecanismo De Acción
ODV works by inhibiting the reuptake of both serotonin and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels can lead to improvements in mood, anxiety, and pain relief.
Biochemical and Physiological Effects:
Studies have shown that ODV has a half-life of approximately 11 hours and is metabolized in the liver. ODV has been found to have similar efficacy to Venlafaxine in the treatment of depression and anxiety. Additionally, ODV has been found to have fewer side effects than Venlafaxine, making it a potential alternative for patients who cannot tolerate the side effects of Venlafaxine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODV has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. Additionally, ODV has been extensively studied and has a well-established mechanism of action. However, ODV also has limitations, including its potential for toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on ODV. One potential area of study is the use of ODV in the treatment of opioid addiction and withdrawal symptoms. Additionally, further research could be done to explore the potential of ODV as a treatment for other psychiatric disorders such as bipolar disorder and schizophrenia. Finally, studies could be done to further explore the mechanism of action of ODV and its potential for use in combination with other medications.
Métodos De Síntesis
ODV can be synthesized through the demethylation of Venlafaxine using various methods such as acid-catalyzed hydrolysis or enzymatic methods. The most commonly used method is the use of liver microsomes, which are isolated from rat or human liver and can effectively catalyze the demethylation of Venlafaxine to ODV.
Aplicaciones Científicas De Investigación
ODV has been used in various scientific research studies due to its SNRI properties. It has been found to have potential applications in the treatment of depression, anxiety, and pain. ODV has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-15(13(2)10-12)17(19)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWRPCULSYXSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233343 | |
| Record name | N-[(2-Methoxyphenyl)methyl]-2,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2,4-dimethylbenzamide | |
CAS RN |
701221-58-1 | |
| Record name | N-[(2-Methoxyphenyl)methyl]-2,4-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701221-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Methoxyphenyl)methyl]-2,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)


![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)


![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)